2,4,4-Trimethylcyclohexan-1-amine
Overview
Description
2,4,4-Trimethylcyclohexan-1-amine is a chemical compound with the CAS Number: 1375982-88-9 . It has a molecular weight of 141.26 and its IUPAC name is 2,4,4-trimethylcyclohexanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3 . This indicates that the molecule consists of a cyclohexane ring with three methyl groups and one amine group attached.
Physical and Chemical Properties Analysis
Scientific Research Applications
Photochemical Applications
2,4,6-Trimethylcyclohexa-2,4-dien-1-one derivatives, which are structurally related to 2,4,4-Trimethylcyclohexan-1-amine, have shown potential in photochemical applications. These derivatives undergo ring cleavage when irradiated with visible light in the presence of various amines, leading to the synthesis of amides containing a substituted diene moiety. This process has been achieved with high yields, ranging from 87% to 95% (Barton, Chung, & Kwon, 1996).
Polymer and Material Science
In the field of polymer and material science, the reaction of epoxy derivatives with primary amines like this compound leads to the formation of solids useful in stone conservation. This involves the synthesis of silica-epoxy hybrids where organic polymer chains are covalently linked to inorganic domains. Such materials exhibit unique properties like controlled porosity and water absorption, essential for conservation applications (Cardiano, Ponterio, Sergi, Schiavo, & Piraino, 2005).
Synthesis of Amines
A significant application of this compound is in the synthesis of amines. For instance, the amination of 1,4-cyclohexanediol in supercritical ammonia, using catalysts like cobalt, leads to the production of 4-aminocyclohexanol and 1,4-diaminocyclohexane. These compounds are crucial intermediates in various chemical syntheses, offering an alternative process for the economical production of these amines (Fischer, Mallát, & Baiker, 1999).
Catalytic Applications
In catalysis, this compound derivatives are used in the synthesis of complex metal complexes, which are applied in olefin oligo- and polymerization. These complexes, containing amine, amido, and aminopyridinato ligands, demonstrate the versatility of such amines in catalytic processes, especially in producing polymers with specific properties (Fuhrmann, Brenner, Arndt, & Kempe, 1996).
Safety and Hazards
The safety information for 2,4,4-Trimethylcyclohexan-1-amine indicates that it is a dangerous substance. It has hazard statements H226, H302, and H314, which indicate that it is flammable, harmful if swallowed, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and keeping away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
2,4,4-trimethylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNHWQCRWIYFFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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